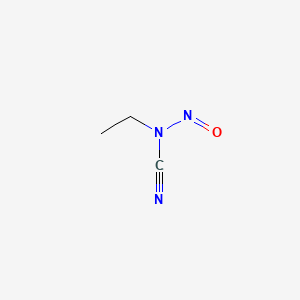
Ethylnitrosocyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylnitrosocyanamide, also known as this compound, is a useful research compound. Its molecular formula is C3H5N3O and its molecular weight is 99.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Ethylnitrosocyanamide serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cycloaddition and aminocyanation processes. Recent studies have highlighted its role as a building block in synthesizing complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Research indicates that it may exhibit antimicrobial properties against various bacterial strains, making it a candidate for pharmaceutical development. The mechanism behind its biological effects is believed to involve the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to mutagenic effects .
Toxicological Studies
As a member of the nitrosamine family, this compound is also studied for its toxicological profile. It has been associated with DNA damage through alkylation processes, raising concerns about its carcinogenic potential. Studies have shown that exposure to nitrosamines can initiate tumorigenesis, necessitating further investigation into their environmental impact and health risks .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential application as an antimicrobial agent in pharmaceuticals.
Case Study 2: Carcinogenic Potential
Research focusing on the carcinogenicity of nitrosamines highlighted this compound's role in inducing DNA damage. This study utilized various assays to assess mutagenicity and provided insights into the mechanisms by which nitrosamines may contribute to cancer development .
Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Utilized as an intermediate in chemical reactions | Effective in cycloaddition and aminocyanation |
| Medicinal Chemistry | Investigated for antimicrobial properties | Significant inhibition of bacterial strains |
| Toxicological Studies | Assessed for carcinogenic potential | Induces DNA damage; linked to tumorigenesis |
Propiedades
Número CAS |
38434-77-4 |
|---|---|
Fórmula molecular |
C3H5N3O |
Peso molecular |
99.09 g/mol |
Nombre IUPAC |
ethyl(nitroso)cyanamide |
InChI |
InChI=1S/C3H5N3O/c1-2-6(3-4)5-7/h2H2,1H3 |
Clave InChI |
LMIMSGCBKHFTDY-UHFFFAOYSA-N |
SMILES |
CCN(C#N)N=O |
SMILES canónico |
CCN(C#N)N=O |
Key on ui other cas no. |
38434-77-4 |
Sinónimos |
nitrosocyanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















